molecular formula C11H12O3 B1586735 3-Oxo-3-m-tolyl-propionic acid methyl ester CAS No. 200404-35-9

3-Oxo-3-m-tolyl-propionic acid methyl ester

Cat. No. B1586735
M. Wt: 192.21 g/mol
InChI Key: OXXOTNVLAORSGM-UHFFFAOYSA-N
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Description

3-Oxo-3-m-tolyl-propionic acid methyl ester (OTPA) is a chemical compound that has garnered significant interest in research and industry. It is used as a reactant for various chemical reactions .


Molecular Structure Analysis

The molecular formula of 3-Oxo-3-m-tolyl-propionic acid methyl ester is C11H12O3 . Its molecular weight is 192.21 g/mol .


Chemical Reactions Analysis

As mentioned earlier, 3-Oxo-3-m-tolyl-propionic acid methyl ester is used as a reactant in several chemical reactions. These include stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation, enantioselective Michael reaction, and SEGPhos-ruthenium-catalyzed asymmetric hydrogenation .


Physical And Chemical Properties Analysis

The molecular formula of 3-Oxo-3-m-tolyl-propionic acid methyl ester is C11H12O3 . Its molecular weight is 192.21 g/mol .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Methylrhenium trioxide (MTO) catalyzes reactions of ethyl diazoacetate, demonstrating carbene transfer reactions and yielding α-alkoxy ethyl acetates and α-thio ethyl acetates efficiently. This underscores the utility of MTO in organic synthesis, including reactions potentially involving 3-Oxo-3-m-tolyl-propionic acid methyl ester derivatives (Zuolin Zhu & J. Espenson, 1996).
  • The synthesis of dendrimers utilizing methyl esters of 3-(4-hydroxyphenyl)propionic and related compounds demonstrates their role in creating supramolecular structures. This research highlights the potential for constructing complex architectures from simple ester building blocks (V. Percec et al., 2006).

Supramolecular Chemistry

  • Studies on 3-oxo-2-arylhydrazonopropanals, including compounds similar to 3-Oxo-3-m-tolyl-propionic acid methyl ester, reveal their utility in forming 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates, showcasing the versatility of these esters in synthesizing heterocyclic compounds (S. Al-Mousawi & M. El-Apasery, 2012).

Catalysis and Reaction Mechanisms

  • The hydrodeoxygenation (HDO) of organic esters over Pd (111) model surfaces has been extensively studied, providing insights into the reaction mechanisms and pathways for ester decomposition. This research is relevant for understanding how esters like 3-Oxo-3-m-tolyl-propionic acid methyl ester might undergo transformation in catalytic processes (Sina Behtash, Jianmin Lu, & Andreas Heyden, 2014).

Conformational Analysis

  • The conformational analysis of methyl 2-methyl-2-(1-naphthyl)propionate provides a foundation for understanding the stereochemical preferences and structural dynamics of related esters. Such studies are crucial for designing esters with specific optical and physical properties (Takatoshi Matsumoto et al., 2007).

properties

IUPAC Name

methyl 3-(3-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXOTNVLAORSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375093
Record name 3-Oxo-3-m-tolyl-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-m-tolyl-propionic acid methyl ester

CAS RN

200404-35-9
Record name 3-Oxo-3-m-tolyl-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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